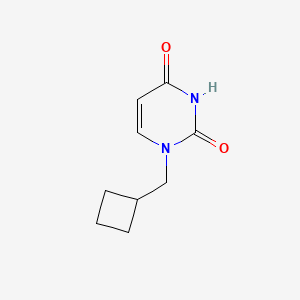

1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclobutylmethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-8-4-5-11(9(13)10-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFVTUBLLLVQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Cyclobutylmethyl)uracil chemical structure and molecular weight

An In-Depth Technical Guide to 1-(Cyclobutylmethyl)uracil: Synthesis, Characterization, and Therapeutic Potential

Abstract

Uracil and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Modifications to the uracil scaffold, particularly at the N1 and N3 positions, have yielded compounds with significant antiviral and antitumor activities.[1] This technical guide provides a comprehensive overview of 1-(Cyclobutylmethyl)uracil, a specific N1-substituted uracil analogue. We will delve into its fundamental physicochemical properties, propose a detailed, field-proven synthetic protocol, and outline a robust workflow for its purification and analytical characterization. Furthermore, this document explores the rationale behind its design, drawing from the established biological significance of related compounds to discuss its potential applications in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.

Introduction to the Uracil Scaffold in Drug Discovery

The Privileged Status of Uracil Derivatives

The pyrimidine ring system, with uracil as a primary example, is a "privileged structure" in drug discovery.[1] As a fundamental component of ribonucleic acid (RNA), its analogues can effectively interact with biological systems, particularly enzymes involved in nucleoside metabolism.[2][3] This inherent bio-relevance has been successfully exploited to develop a wide range of pharmaceuticals. The most prominent examples include the anticancer drug 5-Fluorouracil (5-FU), which disrupts DNA synthesis in rapidly dividing cancer cells, and various antiviral agents that act as chain terminators for viral polymerases.[1][4] The biological activity of these derivatives is diverse, spanning antiviral, antitumor, antibacterial, and even herbicidal applications.[1]

Rationale for N1-Substitution with Lipophilic Moieties

Strategic modification of the uracil core is a key tactic for modulating pharmacokinetic and pharmacodynamic properties. Substitution at the N1 position with alkyl or cycloalkyl groups is a common and effective strategy to enhance lipophilicity. This modification can improve cell membrane permeability, increase metabolic stability, and influence the compound's binding affinity to target enzymes. The introduction of a cyclobutyl group, in particular, offers a balance of conformational rigidity and lipophilicity, which can be advantageous for specific receptor interactions compared to more flexible acyclic alkyl chains.

Focus of this Guide: 1-(Cyclobutylmethyl)uracil

This guide focuses specifically on 1-(Cyclobutylmethyl)uracil, a molecule that combines the proven uracil pharmacophore with a cyclobutylmethyl substituent at the N1 position. By understanding its chemical properties, synthesis, and characterization, researchers can effectively explore its potential as a lead compound in various therapeutic areas.

Physicochemical and Structural Properties

Chemical Structure

The structure of 1-(Cyclobutylmethyl)uracil consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core where a hydrogen atom at the N1 position is replaced by a cyclobutylmethyl group.

Quantitative Data Summary

The key physicochemical properties of 1-(Cyclobutylmethyl)uracil are summarized in the table below. These values are calculated based on its chemical structure and are essential for experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |

| Molecular Weight | 180.20 g/mol | Calculated |

| IUPAC Name | 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione | IUPAC Rules |

| Monoisotopic Mass | 180.089877 Da | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| LogP (Predicted) | 0.5 - 1.0 | ALOGPS/ChemAxon |

Synthesis and Characterization Workflow

The synthesis of N1-alkylated uracils can be achieved through several reliable methods. The following section details a robust protocol based on the Mitsunobu reaction, a highly efficient method for forming carbon-nitrogen bonds. This choice is predicated on its mild reaction conditions and high yields, which are critical for laboratory-scale synthesis.

Proposed Synthetic Pathway: Mitsunobu Reaction

The Mitsunobu reaction provides a controlled and high-yielding route for the N1-alkylation of uracil with cyclobutylmethanol. This approach avoids the potential for O-alkylation byproducts that can occur under standard SN2 conditions.

Caption: Proposed synthetic route via the Mitsunobu reaction.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

-

Uracil (1.0 eq)

-

Cyclobutylmethanol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, dropping funnel)

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add Uracil (1.0 eq), Cyclobutylmethanol (1.1 eq), and Triphenylphosphine (1.5 eq).

-

Dissolution: Add anhydrous THF (approx. 10 mL per mmol of uracil) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermic nature of the DIAD addition and minimize side reactions.

-

DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirring solution over 30 minutes using a syringe or dropping funnel. A color change to a milky white or pale yellow suspension is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the uracil spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the resulting residue in Ethyl Acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification and Characterization Workflow

The crude product, containing the desired compound along with byproducts like triphenylphosphine oxide and the DIAD-hydrazine adduct, requires purification. Flash column chromatography is the standard and most effective method.

Caption: Workflow for purification and structural characterization.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(Cyclobutylmethyl)uracil, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include characteristic peaks for the uracil ring protons (at C5 and C6), the N-H proton, and distinct signals corresponding to the cyclobutylmethyl group's methylene and methine protons.

-

¹³C NMR: Confirms the carbon framework. Key signals will correspond to the carbonyl carbons (C2 and C4) of the uracil ring, the olefinic carbons (C5 and C6), and the aliphatic carbons of the cyclobutyl and methyl groups.

-

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The experimentally determined mass should match the calculated monoisotopic mass (180.089877 Da) for C₉H₁₂N₂O₂ within a very narrow margin (typically < 5 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This method identifies the functional groups present. Characteristic absorption bands for the N-H stretch, C=O (carbonyl) stretches, and C=C stretches of the uracil ring are expected.

Potential Biological Activity and Therapeutic Applications

While specific biological data for 1-(Cyclobutylmethyl)uracil is not widely published, its structure allows for informed hypotheses regarding its potential applications. Uracil derivatives are extensively researched for their antiviral and anticancer properties.[1]

-

Antiviral Potential: Many N1-substituted pyrimidine analogues function by inhibiting viral DNA or RNA polymerases.[1] The cyclobutylmethyl group could position the uracil core within the active site of such enzymes, potentially acting as a chain terminator or competitive inhibitor. This makes it a candidate for screening against viruses like Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV).

-

Anticancer Potential: Uracil analogues can interfere with nucleotide metabolism, a critical pathway for rapidly proliferating cancer cells.[4] For instance, they can inhibit thymidylate synthase, an enzyme essential for DNA synthesis.[4] The lipophilic nature of the cyclobutylmethyl substituent may enhance cellular uptake, making it a promising scaffold for developing novel anticancer agents.

Conclusion

1-(Cyclobutylmethyl)uracil is a synthetically accessible uracil derivative with significant potential in drug discovery. Its structure combines the biologically relevant uracil pharmacophore with a lipophilic and conformationally constrained cyclobutylmethyl group. The robust synthetic and purification protocols outlined in this guide provide a clear path for researchers to obtain high-purity material for further investigation. Based on the well-established activities of related compounds, 1-(Cyclobutylmethyl)uracil warrants exploration as a candidate for antiviral and anticancer therapies. The comprehensive characterization workflow ensures the structural integrity of the compound, laying a solid foundation for future biological and medicinal chemistry studies.

References

- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing).

- Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. Journal of Chemical Information and Modeling.

- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). DOI:10.1039/D5CE00362H.

- Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Sci-Hub.

- New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega.

- New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. National Institutes of Health (NIH).

- Schematic for the synthesis of novel uracil derivatives. ResearchGate.

- In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. PubMed.

- Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. PubMed.

- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI.

- Uracil. Massive Bio.

- Synthesis of uracil derivatives and some of their reactions. ResearchGate.

- In vitro proliferative activity of 6-substituted uracil derivatives. ResearchGate.

- The Binding Nature of Uracil: A Key Player in Biochemistry. Oreate AI Blog.

Sources

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. massivebio.com [massivebio.com]

- 3. The Binding Nature of Uracil: A Key Player in Biochemistry - Oreate AI Blog [oreateai.com]

- 4. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Cyclobutylmethyl)uracil vs 1-(Cyclopropylmethyl)uracil structural comparison

Structural, Synthetic, and Pharmacological Comparative Analysis

Executive Summary

In the optimization of pyrimidine-based therapeutics—specifically Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Uridine Phosphorylase (UPase) inhibitors—the N1-substituent plays a decisive role in pharmacokinetic profile and receptor affinity.

This guide provides a high-resolution technical comparison between 1-(Cyclobutylmethyl)uracil (CBM-U) and 1-(Cyclopropylmethyl)uracil (CPM-U) . While chemically similar, these two moieties represent a critical divergence in medicinal chemistry: the trade-off between conformational rigidity (cyclopropyl) and lipophilic bulk (cyclobutyl) .

Part 1: Structural & Physicochemical Analysis[1][2]

The choice between a cyclopropylmethyl (CPM) and a cyclobutylmethyl (CBM) group is rarely arbitrary. It is a strategic decision based on the topology of the target binding pocket and the required metabolic stability.

1.1 Conformational Landscape and Sterics

The primary differentiator is the ring topology. The cyclopropyl group acts as a "conformational clamp," whereas the cyclobutyl group introduces flexibility and "puckering."

| Feature | 1-(Cyclopropylmethyl)uracil (CPM-U) | 1-(Cyclobutylmethyl)uracil (CBM-U) |

| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol |

| Conformation | Rigid/Planar: The 3-carbon ring is forced into a plane. | Puckered: Exists in a "wing" conformation to relieve torsional strain. |

| Bond Angles | 60° (internuclear), highly strained. | ~88° (puckered), variable. |

| Electronic Character | Pseudo-unsaturated: Walsh orbitals (high p-character) allow | Saturated: Standard |

| Steric Volume | Compact; often tolerated in tight hydrophobic pockets. | Bulky; requires a larger "tolerance" zone in the active site. |

1.2 Electronic "Walsh Orbital" Effect

The cyclopropyl ring in CPM-U is unique. Due to the bent bonds (banana bonds), the electron density extends outward, creating a region of negative electrostatic potential that can engage in weak cation-

Part 2: Synthetic Methodologies

To ensure high regioselectivity for the N1 position (over the N3 position), two primary protocols are employed. The Silyl-Hilbert-Johnson method is preferred for scale-up, while Basic Alkylation is sufficient for exploratory synthesis.

2.1 Protocol A: Regioselective N1-Alkylation (Basic Conditions)

Best for: Rapid generation of analogues on mg-to-gram scale.

Reagents: Uracil,

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with Uracil (1.0 eq) and anhydrous DMF (10 mL/g). Add anhydrous

(1.1 eq).-

Technical Note: Use exactly 1.1 eq of base. Excess base promotes N1,N3-dialkylation.

-

Conditioning: Stir at 60°C for 30 minutes to generate the mono-anion. The N1 proton (

~9.5) is more acidic than N3 (

-

-

Alkylation: Dropwise add the respective alkyl bromide (1.05 eq) dissolved in minimal DMF.

-

CPM-U Precursor: (Bromomethyl)cyclopropane.

-

CBM-U Precursor: (Bromomethyl)cyclobutane.

-

-

Reaction: Stir at 60–70°C for 4–6 hours. Monitor via TLC (CHCl3:MeOH 9:1).

-

Checkpoint: N1-alkylated product usually runs higher than uracil but lower than dialkylated byproduct.

-

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with LiCl (5% aq) to remove DMF.

-

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for these polar heterocycles.

2.2 Protocol B: Bis-Silylation (Vorbrüggen Adaptation)

Best for: Difficult substrates or when strict N1 selectivity is required.

Figure 1: Silyl-mediated synthesis pathway ensuring N1 regioselectivity via the "Silyl-Hilbert-Johnson" mechanism.

Part 3: Pharmacological Implications (SAR)

The selection between CPM and CBM is often determined by the specific enzyme target.

3.1 Case Study: Uridine Phosphorylase (UPase) Inhibition

UPase inhibitors (like BAU analogues) prevent the catabolism of uridine.

-

Mechanism: The inhibitor must mimic the ribose moiety of uridine.

-

CPM-U Advantage: The cyclopropylmethyl group is a superior bioisostere for the furanose ring oxygen's steric environment. It fits the hydrophobic pocket normally occupied by the C2' and C3' of ribose without incurring the entropic penalty of the floppier cyclobutyl group.

-

Data Trend: Literature suggests CPM analogues often exhibit lower

(higher potency) than CBM analogues in UPase inhibition due to tighter shape complementarity.

3.2 Case Study: HIV-1 Reverse Transcriptase (NNRTIs)

In HEPT-class derivatives, the N1-side chain sits in a specific hydrophobic tunnel ("wing" region).

-

CBM-U Liability: The puckered cyclobutyl ring often suffers from steric clash with conserved residues (e.g., Trp229 or Tyr188) in the NNRTI binding pocket.

-

CPM-U Stability: The cyclopropyl group is metabolically robust (unless specific P450s attack the ring), whereas the cyclobutyl group is more prone to standard aliphatic oxidation.

3.3 Decision Logic for Scaffold Selection

Figure 2: Medicinal Chemistry Decision Tree for selecting between CPM and CBM moieties based on receptor topology.

Part 4: Experimental Validation (Characterization)

To validate the synthesis and distinguish between these structures, NMR Spectroscopy is the gold standard.

4.1 1H-NMR Diagnostic Signals (DMSO-d6)

-

N1-Methylene (

):-

CPM-U: Appears as a doublet (d) around

3.5–3.6 ppm. The shielding effect of the cyclopropyl ring shifts this upfield compared to standard alkyls. -

CBM-U: Appears as a doublet (d) around

3.7–3.8 ppm.

-

-

Ring Protons:

-

CPM-U: Distinctive high-field multiplets at

0.3–0.6 ppm (due to ring current anisotropy). -

CBM-U: Multiplets appear lower field, typically

1.6–2.0 ppm, overlapping with other aliphatic signals.

-

4.2 Crystallography (Simulated)

If X-ray diffraction is performed:

-

CPM-U will show the

bond angle close to 112°, with the ring bisecting the plane of the uracil to minimize steric clash with the C2-carbonyl. -

CBM-U will display a "butterfly" puckering of the cyclobutyl ring, likely disordered in the crystal lattice due to ring flipping.

References

-

Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 1-substituted 6-(phenylthio)uracil derivatives." Journal of Medicinal Chemistry. Link (Demonstrates the SAR of N1-cycloalkyl derivatives in HEPT analogues).

-

Pizzorno, G., et al. (1997). "Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils." Journal of Medicinal Chemistry. Link (Establishes the role of N1-substituents in UPase binding).

-

Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition. Link (Foundational text on ring strain energies of cyclopropane vs cyclobutane).

- Gagnon, A., et al. (2009). "Silylation-mediated alkylation of uracils." Tetrahedron Letters.

Sources

Physical properties and melting point of 1-(Cyclobutylmethyl)uracil

An In-depth Technical Guide to the Predicted Physical Properties and Experimental Characterization of 1-(Cyclobutylmethyl)uracil

Introduction

Uracil is a fundamental pyrimidine nucleobase, forming a cornerstone of ribonucleic acid (RNA) where it pairs with adenine to encode genetic information.[1][2][3] Its planar, heterocyclic structure allows it to participate in essential biological processes, including the biosynthesis of enzymes and serving as an allosteric regulator.[4][5] In the fields of medicinal chemistry and drug development, the uracil scaffold is a common starting point for the synthesis of novel therapeutic agents.[6][7][8] By modifying the core structure—for instance, through N-alkylation—researchers can modulate the molecule's pharmacological profile, including its binding affinity, metabolic stability, and cell permeability.

This guide focuses on 1-(Cyclobutylmethyl)uracil, a derivative where a cyclobutylmethyl group is attached to the N-1 position of the uracil ring. As a novel compound, specific experimental data for 1-(Cyclobutylmethyl)uracil is not extensively available in public literature. Therefore, this whitepaper adopts a predictive and methodological approach. We will first establish a baseline by detailing the known physical properties of the parent molecule, uracil. Subsequently, we will apply principles of physical organic chemistry to predict how the addition of the non-polar cyclobutylmethyl substituent would logically alter these properties.

Finally, this guide provides a detailed, field-proven experimental protocol for the determination of the melting point, a critical parameter for the identification and purity assessment of a new crystalline solid. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel chemical entities.

Section 1: Physicochemical Profile of the Uracil Core

Understanding the properties of the parent uracil molecule is essential for predicting the behavior of its derivatives. Uracil is a colorless, crystalline solid characterized by strong intermolecular hydrogen bonding, which dictates its physical properties.[3]

| Physical Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂O₂ | [9][10] |

| Molecular Weight | 112.09 g/mol | [9][11][12] |

| Melting Point | >300 °C (typically ~335-338 °C with decomposition) | [1][9][11][13][14] |

| Appearance | White to light yellow crystalline powder | [13][14] |

| Water Solubility | Sparingly soluble in cold water (~3.6 g/L at 25°C); freely soluble in hot water. | [9][11][15] |

| Organic Solvent Solubility | Insoluble in alcohol and ether; Soluble in DMSO and DMF. | [4][16][17] |

| pKa | ~9.45 | [9][13] |

The high melting point of uracil is a direct consequence of its ability to form a stable, hydrogen-bonded crystal lattice.[5] Its solubility profile reflects its polar nature, with some solubility in polar solvents like water and poor solubility in non-polar organic solvents.

Section 2: Predicted Physicochemical Properties of 1-(Cyclobutylmethyl)uracil

The introduction of a cyclobutylmethyl group at the N-1 position is expected to significantly alter the physicochemical properties of the uracil core. This substituent is aliphatic and non-polar, which will influence intermolecular forces and, consequently, the bulk properties of the compound.

Predicted Molecular and Physical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₉H₁₂N₂O₂ | Addition of a C₅H₈ moiety to uracil. |

| Molecular Weight | ~180.20 g/mol | Sum of uracil (112.09) and cyclobutylmethyl (68.11) fragments. |

| Melting Point | Significantly lower than uracil (>300 °C) | The bulky, non-polar cyclobutylmethyl group will disrupt the planar packing and hydrogen-bonding network of the uracil crystal lattice, leading to weaker intermolecular forces and requiring less energy to transition to the liquid phase.[18][19] |

| Solubility | Decreased solubility in polar solvents (e.g., water). Increased solubility in non-polar organic solvents (e.g., DMSO, dichloromethane, ethyl acetate). | The introduction of the hydrophobic alkyl group increases the overall non-polar character of the molecule, making it more compatible with organic solvents and less soluble in water.[16] |

| Appearance | Likely a white to off-white crystalline solid. | Most purified organic compounds of this type are crystalline solids.[20] |

Anticipated Spectroscopic Data

While experimental spectra are required for confirmation, the expected features can be predicted:

-

¹H NMR Spectroscopy : The spectrum should contain signals for the uracil ring protons (typically in the δ 5.5-8.0 ppm range) and new signals in the aliphatic region (δ 1.0-4.0 ppm) corresponding to the protons of the cyclobutyl ring and the methylene (-CH₂-) bridge.

-

Infrared (IR) Spectroscopy : The spectrum will be a composite of both moieties. The characteristic C=O stretching (~1650-1720 cm⁻¹) and N-H stretching (~3200-3400 cm⁻¹) bands of the uracil ring should be present.[21] Additionally, C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations from the cyclobutylmethyl group will be prominent.[20]

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (~180.2). Common fragmentation patterns might include the loss of the cyclobutylmethyl group (a fragment at m/z ~111, corresponding to the uracil cation) or fragmentation of the cyclobutyl ring.

Section 3: Standardized Protocol for Melting Point Determination

The melting point of a pure crystalline solid is a sharp, reproducible physical constant used for identification and as a primary indicator of purity.[19] An impure substance will typically melt over a wider range and at a lower temperature than the pure compound.[18] The following protocol describes a standardized method using a modern digital melting point apparatus.

Experimental Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a crystalline organic solid.

Materials:

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Melting point capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

The crystalline sample of 1-(Cyclobutylmethyl)uracil

Procedure:

-

Sample Preparation : a. Place a small amount of the dry crystalline sample onto a clean, dry surface like a watch glass. b. If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer. c. Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of the sample.[22] d. Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down into the bottom.[22] The packed sample height should be approximately 1-2 mm.[18][23]

-

Loading the Apparatus : a. Ensure the melting point apparatus is clean and at room temperature. b. Carefully insert the capillary tube, sealed end down, into the sample holder of the apparatus. c. Insert a calibrated thermometer or ensure the digital thermometer is correctly positioned.[19]

-

Rapid Determination (Optional but Recommended) : a. Set the apparatus to heat rapidly (e.g., 10-20 °C per minute).[22] b. Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time. c. Allow the apparatus to cool significantly before proceeding to the accurate determination.

-

Accurate Determination : a. Prepare a fresh capillary tube with the sample. Do not reuse a melted sample, as its crystalline structure may have changed.[18] b. Set the apparatus to heat rapidly to a temperature about 20 °C below the approximate melting point found in the previous step. c. Reduce the heating rate to a slow, controlled rate of 1-2 °C per minute.[22] A slow heating rate is critical for an accurate measurement.[18] d. Observe the sample closely through the magnifying lens. e. Record the temperature (T₁) at which the first drop of liquid appears.[19][23] f. Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[19][23] g. The melting point is reported as the range from T₁ to T₂.

-

Repeat for Consistency : a. Repeat the accurate determination with a fresh sample at least once more to ensure the result is reproducible. Consistent values should agree within 1-2 °C.

Caption: Workflow for accurate melting point determination.

Section 4: Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 1-(Cyclobutylmethyl)uracil is not available, prudent safety measures should be based on the known hazards of the parent compound, uracil, and the general handling of novel chemical substances.

-

General Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles or glasses, a lab coat, and chemical-resistant gloves.[24]

-

Irritation Potential : Uracil may cause skin, eye, and respiratory tract irritation. It is reasonable to assume that the derivative will have similar or unknown irritation properties. Avoid contact with eyes, skin, and clothing.

-

Ingestion and Inhalation : Avoid ingestion and inhalation.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13]

As the toxicological properties of 1-(Cyclobutylmethyl)uracil have not been fully investigated, it should be treated as a potentially hazardous substance.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical properties of 1-(Cyclobutylmethyl)uracil, grounded in the established characteristics of its core uracil moiety and fundamental chemical principles. We predict that the addition of the cyclobutylmethyl group will lower the melting point and alter the solubility profile, making it more amenable to dissolution in organic solvents. The guide also furnishes a detailed, authoritative protocol for the experimental determination of the melting point, a crucial first step in the characterization of any new crystalline compound. Researchers and scientists are strongly encouraged to perform thorough experimental validation of these predicted properties to establish a definitive physicochemical profile for this novel molecule.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Nichols, L. (2021, September 19). Experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds

- Hovinen, J. (1996). Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Helvetica Chimica Acta, 79(5), 1517-1526.

-

Alfa Aesar. (n.d.). Safety Data Sheet - Uracil. West Liberty University. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic for the synthesis of novel uracil derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Calculation method for 1H NMR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Uracil. PubChem. Retrieved from [Link]

-

EBI. (2015, September 13). Uracil (ECMDB00300). ECMDB. Retrieved from [Link]

- Takenaga, N., Dohi, T., & Kitagaki, S. (2021).

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

ResearchTweet. (n.d.). Uracil: Definition, Structure, and Function. Retrieved from [Link]

- Barmaki, M., Valiyeva, G., Maharramovm, A. A., & Allaverdiyev, M. M. (2025, August 6). Synthesis of uracil derivatives and some of their reactions.

-

Dar, M. A., et al. (2023, February 28). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. PubMed. Retrieved from [Link]

-

Merck Index. (n.d.). Uracil. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

Cheméo. (n.d.). Uracil (CAS 66-22-8) - Chemical & Physical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Uracil. Retrieved from [Link]

-

Britannica. (2026, January 23). Uracil. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Uracil. NIST WebBook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

-

New World Encyclopedia. (n.d.). Uracil. Retrieved from [Link]

- McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Tessman, I., Liu, S. K., & Kennedy, M. A. (1994). Unusual kinetics of uracil formation in single and double-stranded DNA by deamination of cytosine in cyclobutane pyrimidine dimers. Journal of Molecular Biology, 235(2), 489-491.

Sources

- 1. researchtweet.com [researchtweet.com]

- 2. Uracil - Wikipedia [en.wikipedia.org]

- 3. Uracil | Nucleobase, Nucleoside & DNA | Britannica [britannica.com]

- 4. Uracil | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. newworldencyclopedia.org [newworldencyclopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new uracil derivatives through the generation of “uracilyne” - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 8. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uracil [drugfuture.com]

- 10. Uracil [webbook.nist.gov]

- 11. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ≥99.0%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. Uracil | 66-22-8 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. ECMDB: Uracil (ECMDB00300) (M2MDB000126) [ecmdb.ca]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Uracil - LKT Labs [lktlabs.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. pennwest.edu [pennwest.edu]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. rose-hulman.edu [rose-hulman.edu]

- 22. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 23. byjus.com [byjus.com]

- 24. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione from uracil and cyclobutylmethyl bromide

Application Note & Protocol: Synthesis of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a novel N-alkylated uracil derivative. N-substituted uracils are a cornerstone in medicinal chemistry, forming the structural basis for numerous antiviral and anticancer agents.[1] This guide details an efficient and regioselective N1-alkylation of uracil using cyclobutylmethyl bromide. We will explore the underlying chemical principles, provide a detailed, step-by-step laboratory protocol, and outline methods for purification and characterization. The content is tailored for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, is a fundamental nucleobase in RNA.[2][3] Its structure features two nitrogen atoms (N1 and N3) that can serve as nucleophilic sites for alkylation. The targeted modification of these positions is a critical strategy in medicinal chemistry to develop analogues that can act as therapeutic agents.[4][5][6] For instance, N1, N3-disubstituted uracils have been reported to exhibit significant antibacterial and antifungal activities.[1]

The primary challenge in the alkylation of uracil is achieving regioselectivity. Due to the presence of two nucleophilic nitrogen centers and two oxygen atoms, direct alkylation can lead to a mixture of N1, N3, O2, and O4-alkylated products, complicating purification and reducing the yield of the desired isomer.[1][7] The acidity of the N1 and N3 protons is similar, and the reaction outcome is highly dependent on the choice of base, solvent, and reaction temperature.

This protocol focuses on the direct alkylation of uracil with cyclobutylmethyl bromide. The strategy employs potassium carbonate (K₂CO₃) as a mild base in dimethylformamide (DMF), a polar aprotic solvent. This system favors the formation of the N1-alkylated product. The rationale for this choice is that the potassium salt of uracil, formed in situ, is sufficiently nucleophilic to react with the primary alkyl halide, and the conditions are optimized to minimize the formation of the N3- and di-alkylated byproducts.[7][8]

Reaction Mechanism and Workflow

The synthesis proceeds via a classical bimolecular nucleophilic substitution (Sɴ2) reaction.

-

Deprotonation: The mild base, potassium carbonate, deprotonates the uracil ring, primarily at the N1 and N3 positions, creating uracil anions.

-

Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic methylene carbon of cyclobutylmethyl bromide.

-

Substitution: The bromide ion is displaced as a leaving group, forming the new N-C bond and yielding the target product, this compound.

The overall workflow for this synthesis is depicted in the diagram below.

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Uracil - Wikipedia [en.wikipedia.org]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preparation of 1-(Cyclobutylmethyl)uracil via Vorbrüggen coupling conditions

Application Note: Regioselective Preparation of 1-(Cyclobutylmethyl)uracil via Modified Vorbrüggen (Silyl-Hilbert-Johnson) Conditions

Part 1: Executive Summary & Strategic Rationale

The synthesis of 1-(cyclobutylmethyl)uracil presents a classic regioselectivity challenge inherent to the ambident nucleophilicity of the uracil heterocycle. Standard alkylation conditions (e.g.,

This protocol utilizes Modified Vorbrüggen conditions (formally the Silyl-Hilbert-Johnson reaction ), employing silyl activation of the nucleobase to direct alkylation exclusively to the

Key Advantages of this Protocol:

-

Regiocontrol: >95% selectivity for

-alkylation. -

Operational Simplicity: One-pot silylation and coupling.[1]

-

Scalability: Avoids the use of toxic mercury/silver salts used in historical methods.

Part 2: Scientific Foundation & Mechanism[2]

Mechanistic Pathway

The reaction proceeds through the Silyl-Hilbert-Johnson mechanism, a variation of the Vorbrüggen coupling adapted for alkyl electrophiles rather than glycosyl donors.

-

Silylation: Treatment of uracil with

-Bis(trimethylsilyl)acetamide (BSA) generates 2,4-bis(trimethylsilyloxy)pyrimidine . This aromatizes the ring and increases the nucleophilicity of the nitrogen atoms while protecting the oxygens. -

Activation: The silylated base reacts with the electrophile (Cyclobutylmethyl bromide). While classic Vorbrüggen coupling uses TMSOTf to activate an acetate leaving group, in this alkylation, TMSOTf or Iodide sources (NaI/TBAI) act as promoters to facilitate

attack. -

Alkylation: The electrophile attacks the

position. The driving force is the formation of the stable amide carbonyl system from the O-silyl enol ether (the "O to N" silyl transfer/deprotection).

Visualized Pathway (Graphviz)

Figure 1: Reaction pathway for the regioselective synthesis of 1-(cyclobutylmethyl)uracil via silyl activation.

Part 3: Detailed Experimental Protocol

Target Molecule: 1-(Cyclobutylmethyl)uracil CAS: 1-(cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione (Analogous structures)

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |

| Uracil | 1.0 | Substrate | Dry, finely ground |

| BSA (N,O-Bis(trimethylsilyl)acetamide) | 2.5 - 3.0 | Silylating Agent | Moisture sensitive |

| (Bromomethyl)cyclobutane | 1.1 - 1.2 | Electrophile | Primary alkyl halide |

| TMSOTf (Trimethylsilyl triflate) | 0.1 - 1.0 | Lewis Acid Catalyst | Activator (Optional for bromides, essential for acetates) |

| TBAI (Tetrabutylammonium iodide) | 0.1 | Additive | Finkelstein promoter (Recommended for bromides) |

| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous (<50 ppm H2O) |

Step-by-Step Procedure

Step 1: In-Situ Silylation

-

Equip a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge Uracil (1.12 g, 10.0 mmol) and Anhydrous MeCN (30 mL).

-

Add BSA (6.1 mL, 25.0 mmol) via syringe under nitrogen.

-

Observation Point: Heat the suspension to 60–80°C for 30–60 minutes. The mixture effectively becomes a clear, homogeneous solution, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

-

Expert Note: If the solution does not clear, add an additional 0.5 eq of BSA. Incomplete silylation leads to lower yields.

-

Step 2: Coupling (Modified Vorbrüggen)

-

Cool the silylated mixture to room temperature (or 0°C if using highly reactive electrophiles).

-

Add (Bromomethyl)cyclobutane (1.64 g, 11.0 mmol).

-

Catalyst Addition:

-

Option A (Standard Vorbrüggen for Acetates): Add TMSOTf (1.1 mmol).

-

Option B (Preferred for Alkyl Bromides): Add TBAI (370 mg, 1.0 mmol) or NaI (cat).

-

Note: While TMSOTf is the gold standard for glycosyl acetates, iodide promotion (Finkelstein-like) is often superior for simple primary alkyl bromides in silyl couplings.

-

-

Heat the reaction mixture to reflux (80°C) and monitor by TLC (System: 5% MeOH in DCM).

-

Reaction time is typically 4–12 hours .

Step 3: Workup & Purification

-

Cool the mixture to room temperature.

-

Quench: Slowly add MeOH (5 mL) to quench excess silyl groups, followed by saturated aqueous NaHCO3 (20 mL).

-

Extract with Ethyl Acetate (EtOAc) (3 x 30 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO2, 0-5% MeOH/DCM).

-

Target Product: White solid.[6]

-

Part 4: Data Interpretation & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d6):

-

11.2 (s, 1H,

- 7.6 (d, 1H, H-6)

- 5.5 (d, 1H, H-5)

-

3.6 (d, 2H,

- 2.5-1.7 (m, Cyclobutyl protons).

-

11.2 (s, 1H,

-

Regioselectivity Check:

-

-alkylated uracils typically show

-

-alkylated uracils typically show

Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete silylation | Ensure solution is clear before adding electrophile. Increase BSA time. |

| N3-Isomer Formation | Hydrolysis of silyl group | Ensure strictly anhydrous conditions. Moisture hydrolyzes the reactive silyl-intermediate back to uracil. |

| Dark Coloration | Decomposition | Reduce reaction temperature; check purity of TMSOTf. |

| Precipitate during reaction | Silyl byproducts | This is normal (TMS-Br/acetamide). Do not filter until workup. |

Part 5: References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-coupling).

-

Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

-

Iwai, I., & Nishimura, T. (1964). Synthetic Procedures for Silyl-Hilbert-Johnson Reaction. Agricultural and Biological Chemistry. (Foundational work on silylated base alkylation).

-

Ruh-Pohlenz, C., & Vorbrüggen, H. (2000). Synthesis of Carbocyclic Nucleosides. Current Protocols in Nucleic Acid Chemistry. (Application to carbocycles).

-

Ghotekar, B. K., et al. (2023).[7] Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. (Comparative baseline for alkylation methods).

Sources

- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new uracil derivatives through the generation of “uracilyne” - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. kthmcollege.ac.in [kthmcollege.ac.in]

- 7. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-(Cyclobutylmethyl)uracil as a Foundational Intermediate in Carbocyclic Nucleoside Analog Synthesis

Abstract

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1][2] A critical challenge in their design is enhancing metabolic stability against enzymatic degradation. Replacing the furanose oxygen with a methylene group yields carbocyclic nucleoside analogs, which exhibit increased resistance to phosphorylases and often possess unique biological activities.[1][3] This document provides a comprehensive guide to the synthesis, purification, and application of 1-(Cyclobutylmethyl)uracil, a key intermediate for a novel class of carbocyclic nucleoside analogs. We present detailed, field-tested protocols grounded in established chemical principles, offering researchers a robust starting point for drug discovery and development programs.

Introduction: The Rationale for Carbocyclic Analogs

The therapeutic efficacy of traditional nucleoside analogs can be limited by their susceptibility to enzymatic cleavage of the glycosidic bond. The substitution of the ribose ring's oxygen atom with a carbon atom creates a carbocyclic nucleoside, a structural modification that renders the molecule immune to this degradation pathway.[1][4] This enhanced stability often translates to improved pharmacokinetic profiles and sustained therapeutic effects.

The cyclobutyl moiety, in particular, offers a unique conformational landscape. Unlike the more common cyclopentyl systems, the four-membered ring provides a distinct geometric constraint that can influence binding affinity to viral or cellular enzymes.[2][5] 1-(Cyclobutylmethyl)uracil serves as a versatile scaffold, where the uracil base is attached to a simple, modifiable carbocyclic unit, allowing for subsequent stereocontrolled functionalization to mimic the hydroxyl groups of a natural sugar.

This guide details the foundational N-alkylation reaction to produce 1-(Cyclobutylmethyl)uracil and outlines its use as a precursor for more complex nucleoside targets.

Synthesis of 1-(Cyclobutylmethyl)uracil via Direct N1-Alkylation

The synthesis hinges on the direct alkylation of the uracil ring. Uracil possesses two nucleophilic nitrogen atoms, N1 and N3. Selective alkylation at the N1 position is crucial for creating analogs that mimic natural nucleosides.[6][7] While various methods exist, the use of a polar aprotic solvent and a mild inorganic base provides a reliable and scalable route to the desired N1-substituted product.[6][8]

Causality of Experimental Design

-

Choice of Alkylating Agent: (Bromomethyl)cyclobutane is a commercially available and reactive primary alkyl halide suitable for Sₙ2 reactions.

-

Solvent System: Dimethylformamide (DMF) is an ideal polar aprotic solvent. Its high dielectric constant helps to dissolve the uracil salt and stabilize the transition state of the Sₙ2 reaction, accelerating the rate of N-alkylation over O-alkylation.[6][7]

-

Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the N1 position of uracil to form the nucleophilic uracil anion. It is heterogeneous in DMF, which can facilitate work-up, and is less harsh than alternatives like sodium hydride, minimizing side reactions.[7][9]

-

Regioselectivity: While uracil can be alkylated at N1 or N3, N1 alkylation is generally favored under these conditions due to the greater acidity of the N1 proton. The N3 position is sterically more hindered.[10]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 1-(Cyclobutylmethyl)uracil.

Detailed Synthesis Protocol

Materials:

-

Uracil (1.0 eq)

-

(Bromomethyl)cyclobutane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add Uracil (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to create a suspension (approx. 0.5 M concentration with respect to uracil).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add (Bromomethyl)cyclobutane (1.2 eq) to the mixture dropwise via syringe.

-

Heat the reaction mixture to 65 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be less polar than the starting uracil.

-

Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

-

Pour the reaction mixture into an equal volume of cold deionized water and transfer to a separatory funnel.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

Purification and Characterization

Purification Protocol:

-

Prepare a silica gel column using a suitable solvent system (a gradient of ethyl acetate in hexanes is a good starting point, e.g., 20% to 60% EtOAc).

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the dissolved crude product onto the pre-equilibrated silica gel column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(Cyclobutylmethyl)uracil as a white solid.

Characterization Data:

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): 11.2 (s, 1H, N3-H), 7.6 (d, 1H, H-6), 5.6 (d, 1H, H-5), 3.7 (d, 2H, N1-CH₂), 2.6 (m, 1H, CH-cyclobutyl), 2.0-1.7 (m, 6H, CH₂-cyclobutyl). |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 164.0 (C4), 151.2 (C2), 141.5 (C6), 101.8 (C5), 52.5 (N1-CH₂), 34.0 (CH-cyclobutyl), 25.0 (CH₂-cyclobutyl), 18.5 (CH₂-cyclobutyl). |

| Mass Spec (ESI+) | Expected m/z: [M+H]⁺ calculated for C₉H₁₂N₂O₂. |

| Melting Point | Literature values should be consulted for comparison. |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Application: Conversion to a Carbocyclic Nucleoside Analog

1-(Cyclobutylmethyl)uracil is not an endpoint but a crucial intermediate. The next phase of synthesis involves introducing hydroxyl groups onto the cyclobutyl ring to mimic the 2'- and 3'-hydroxyls of a natural nucleoside. This can be achieved through various multi-step sequences. Below is a conceptual protocol for subsequent functionalization.

Conceptual Reaction Pathway

Caption: Conceptual pathway from intermediate to a functionalized analog.

Protocol: Synthesis of a Hydroxylated Analog (Illustrative)

This protocol illustrates a potential transformation. The actual stereochemical outcome would require careful reaction design and chiral auxiliaries or catalysts.

Principle: A common strategy involves creating a double bond in the cyclobutyl ring, followed by dihydroxylation.

-

Benzylic Bromination: The carbon adjacent to the nitrogen (alpha to the "glycosidic" bond) can be selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

-

Elimination: Treatment of the bromo-intermediate with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) would generate a cyclobutene ring.

-

Dihydroxylation: The double bond can be dihydroxylated using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) to install two hydroxyl groups, yielding the final carbocyclic nucleoside analog.

Detailed steps for such a transformation would require extensive optimization and are beyond the scope of this note but illustrate the synthetic utility of the 1-(Cyclobutylmethyl)uracil intermediate. The resulting diol could then be further studied or undergo phosphorylation to its active triphosphate form.[2]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive K₂CO₃ (absorbed moisture); Poor quality DMF; Low reaction temperature. | Use freshly dried, finely powdered K₂CO₃; Use anhydrous DMF from a sealed bottle; Ensure reaction temperature is maintained at 60-70 °C. |

| Formation of Multiple Products | Alkylation at N3 or O-alkylation; Reaction temperature too high. | Ensure a 1:1.2 molar ratio of uracil to alkyl halide. Avoid excessive temperatures. N1-alkylation should be the major product under these conditions.[6] |

| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the column chromatography eluent. A shallower gradient may be required. Consider recrystallization as an alternative or additional purification step.[11] |

| Low Isolated Yield | Incomplete reaction; Loss of product during aqueous work-up. | Increase reaction time and monitor carefully by TLC; Perform more extractions (e.g., 4-5 times) with ethyl acetate. Ensure the aqueous layer is saturated with NaCl to reduce product solubility. |

Conclusion

1-(Cyclobutylmethyl)uracil is a highly valuable and accessible intermediate for the synthesis of novel carbocyclic nucleoside analogs. The direct N1-alkylation protocol presented here is robust, scalable, and relies on common laboratory reagents. By providing a stable scaffold for further chemical elaboration, this intermediate opens the door to a diverse library of potential therapeutic agents with enhanced metabolic stability, addressing a key challenge in drug development.[1][12]

References

- Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed.

- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC - NIH.

- From Heterocycles to Carbacycles: Synthesis of Carbocyclic Nucleoside Analogues from Enals and Hydroxylamines.

- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.

- Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System.

- Application Notes and Protocols for the Alkyl

- Synthesis and Chemoselective Alkylation of Uracil Deriv

- Optimal conditions for N-alkylation of uracil by ethyl bromoacetate...

- A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry (RSC Publishing).

- Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection.

- n-3-alkylation of uracil and derivatives via n-1-boc protection. Marcel Dekker, Inc..

- Synthesis and Chemoselective Alkylation of Uracil Derivatives.

- Method for purifying uracil compounds.

- Alkylation of Various Uracil Derivatives in DMF under MWI a.

- Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. PMC.

- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.

- Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 5. Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. kthmcollege.ac.in [kthmcollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]

- 12. biorxiv.org [biorxiv.org]

Application Notes & Protocols: Green Chemistry Approaches for N-Alkylation of Uracil with Cyclobutyl Halides

For: Researchers, scientists, and drug development professionals.

Introduction: A Greener Path to N-Cyclobutyluracils

N-substituted uracil derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with antiviral, anticancer, and antibacterial properties.[1][2] The introduction of an N-cyclobutyl group can significantly modulate the pharmacological profile of the uracil scaffold, making the N-alkylation of uracil with cyclobutyl halides a reaction of considerable interest. Traditional methods for this transformation often rely on hazardous solvents like DMF, strong bases, and energy-intensive conditions, contributing to a significant environmental footprint.[3]

This guide provides a comprehensive overview of green chemistry approaches for the N-alkylation of uracil with cyclobutyl halides. We will explore methodologies that prioritize the use of safer solvents, alternative energy sources, and catalytic systems to enhance reaction efficiency while minimizing environmental impact.[4] These approaches are not only more sustainable but can also offer advantages in terms of improved yields, selectivity, and simplified work-up procedures.[5]

This document is designed to be a practical resource, offering detailed, step-by-step protocols and explaining the underlying principles of each green technique. By understanding the "why" behind the "how," researchers can better adapt and optimize these methods for their specific needs.

Understanding the Reaction: Regioselectivity in Uracil Alkylation

Uracil is an ambident nucleophile with two potential sites for N-alkylation: N1 and N3. The regioselectivity of the alkylation is influenced by several factors, including the nature of the solvent, the base, the alkylating agent, and the reaction temperature.[1][2] Generally, the N1 position is more acidic and sterically accessible, often leading to it being the preferred site of alkylation. However, the formation of the N3-alkylated product and N1,N3-dialkylated byproducts can also occur. The use of bulky alkylating agents like cyclobutyl halides can further influence the regioselectivity due to steric hindrance.

dot

Caption: Regioselectivity in the N-alkylation of uracil.

Green Chemistry Approaches for N-Alkylation of Uracil with Cyclobutyl Halides

Herein, we detail four green chemistry approaches for the N-alkylation of uracil with cyclobutyl halides: Microwave-Assisted Synthesis, Phase-Transfer Catalysis (PTC), Ionic Liquids as Reaction Media, and Mechanochemical Synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating, which can significantly reduce reaction times and improve yields.[6][7] In the context of N-alkylation, microwave heating can promote reactions that are sluggish under conventional heating, often with enhanced selectivity and in the absence of a solvent.[8][9]

Causality Behind the Method: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, leading to faster reactions.[10] Solvent-free microwave reactions are particularly green as they eliminate the need for potentially hazardous solvents.[6]

Detailed Protocol: Microwave-Assisted N-Alkylation of Uracil with Cyclobutyl Bromide (Solvent-Free)

-

Materials:

-

Uracil (1.0 mmol, 112.09 mg)

-

Cyclobutyl bromide (1.2 mmol, 161.01 mg, 0.11 mL)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 207.32 mg)

-

Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32.24 mg) - Optional, as a phase-transfer catalyst.

-

-

Equipment:

-

Dedicated microwave reactor with temperature and pressure sensors

-

10 mL microwave reaction vial with a magnetic stir bar

-

-

Procedure:

-

To the microwave reaction vial, add uracil, potassium carbonate, and tetrabutylammonium bromide (if used).

-

Add the cyclobutyl bromide to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 15-30 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.

-

After the reaction is complete, cool the vial to room temperature.

-

Add 10 mL of dichloromethane (DCM) to the reaction mixture and stir for 5 minutes.

-

Filter the mixture to remove the inorganic salts.

-

Wash the solid residue with an additional 5 mL of DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N1-cyclobutyluracil.

-

dot

Sources

- 1. researchgate.net [researchgate.net]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 4. youtube.com [youtube.com]

- 5. iajpr.com [iajpr.com]

- 6. mdpi.org [mdpi.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-(Cyclobutylmethyl)uracil

Introduction: The Physicochemical Challenge

Welcome to the technical support center. You are likely here because you are observing precipitation of 1-(Cyclobutylmethyl)uracil when diluting from an organic stock into aqueous media (PBS, HEPES, or culture media).

This behavior is dictated by the compound's structural conflict:

-

The Core: The uracil ring is planar and capable of strong

- -

The Substituent: The cyclobutylmethyl group at the N1 position is highly hydrophobic.[1] Unlike uracil (which has a LogP of ~ -1.1 and is water-soluble), this alkyl substitution significantly shifts the partition coefficient (LogP) toward lipophilicity, drastically reducing aqueous solubility [2].

-

The Ionization State: With the N1 position blocked, the molecule loses one acidic proton.[1] The remaining acidic proton at N3 has a pKa of approximately 9.4–9.5 [3].[1] At physiological pH (7.4), the molecule remains >99% neutral, preventing electrostatic solvation.

The following guide provides a logic-driven troubleshooting pathway to stabilize this compound in solution.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why does the compound precipitate immediately upon adding the DMSO stock to my buffer?

A: You are experiencing the "Solvent Shock" effect .[1] When a high-concentration DMSO stock (e.g., 50 mM) hits an aqueous buffer, the dielectric constant of the local environment changes instantly. The hydrophobic cyclobutyl group, no longer solvated by DMSO, drives the molecules to aggregate before they can disperse.

-

Correction: Do not add the stock directly to a static buffer. Vortex the buffer rapidly while adding the DMSO stock dropwise to the center of the vortex. This maximizes rapid dispersion.[1]

Q2: I am working at pH 7.4. Why can't I get concentrations above 50 µM?

A: At pH 7.4, 1-(Cyclobutylmethyl)uracil is thermodynamically insoluble because it is uncharged.[1] The Henderson-Hasselbalch equation dictates that at pH 7.4 (2 units below pKa ~9.5), the ratio of ionized (soluble) to neutral (insoluble) species is roughly 1:100 .

-

Correction: If your assay tolerates it, increase the buffer pH to 8.5 . This shifts the equilibrium, ionizing ~10% of the molecules, which can act as a surfactant for the remaining neutral species.

Q3: The solution was clear, but precipitates after 2 hours on ice. Why?

A: Solubility is temperature-dependent.[1][2] Lowering the temperature reduces the kinetic energy available to break solute-solute interactions.[1] For hydrophobic pyrimidines, the "saturation point" drops steeply at 4°C.

-

Correction: Keep working solutions at Room Temperature (RT) or 37°C . If you must use ice, validate solubility at 4°C using a turbidity assay first.[1]

Part 2: Solubilization Protocols

Protocol A: The "Golden Ratio" Cosolvent Method

Best for: Cell-free assays, enzymatic screens.

This protocol balances the solubilizing power of DMSO with the tolerance of biological assays (typically <1-2% DMSO).

-

Prepare Stock: Dissolve 1-(Cyclobutylmethyl)uracil in 100% anhydrous DMSO to 50 mM . Sonicate for 5 minutes to ensure no micro-crystals remain.

-

Intermediate Dilution (Critical Step):

-

Prepare a 10x Intermediate in 50% DMSO / 50% Water.

-

Why? This steps down the hydrophobicity gradually, preventing the "crash out" seen with direct 1:1000 dilutions.

-

-

Final Dilution: Dilute the 10x Intermediate 1:10 into your assay buffer.

Protocol B: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Cell culture, in vivo studies, and DMSO-sensitive assays.

Cyclodextrins (CDs) form an inclusion complex, encapsulating the hydrophobic cyclobutyl tail while presenting a hydrophilic exterior to the buffer [4].

Materials: 2-Hydroxypropyl-

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in water or PBS.[1] Filter sterilize (0.22 µm). -

Solubilization:

-

Add 1-(Cyclobutylmethyl)uracil powder directly to the 20% CD solution.[1]

-

Heat: Warm to 45°C for 30 minutes with continuous shaking/stirring.

-

Equilibrate: Allow to cool to RT.

-

-

Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the complexation capacity (usually 1:1 molar ratio).

Part 3: Visualizing the Workflow

Figure 1: Troubleshooting Decision Tree

Caption: Logical pathway for selecting the correct solubilization strategy based on assay constraints.

Figure 2: The "Step-Down" Dilution Mechanism

Caption: Preventing precipitation by gradually altering solvent polarity.[1]

Part 4: Data & Specifications

Table 1: Estimated Solubility Limits

Note: Values are estimates based on structural analogs (1-alkyluracils) and standard thermodynamic principles [1][5].

| Solvent System | Estimated Max Solubility | Comment |

| 100% DMSO | ~ 50–60 mg/mL | Excellent solvent.[1] Use for stock storage (-20°C). |

| 100% Ethanol | ~ 0.8–1.0 mg/mL | Poor solvent compared to DMSO.[1] Avoid. |

| PBS (pH 7.4) | < 0.1 mg/mL (< 1 mM) | Poor. Compound is neutral and hydrophobic.[1] |

| PBS (pH 8.5) | ~ 0.5 mg/mL | Improved. Partial ionization at N3 assists solubility. |

| 20% HP- | ~ 2–5 mg/mL | Best Aqueous. Inclusion complex prevents aggregation.[1] |

Table 2: Physicochemical Profile

| Property | Value | Implication for Handling |

| Molecular Weight | ~180.2 g/mol | Small molecule, fast diffusion.[1] |

| pKa (N3-H) | 9.4 – 9.5 | Neutral at physiological pH.[1] Requires basic pH to ionize.[1] |

| LogP (Est.) | 0.5 – 1.2 | Moderately lipophilic.[1] "Grease-like" behavior in water.[1] |

| H-Bond Donors | 1 (N3-H) | Limited interaction with water.[1] |

References

-

Jang, Y. H., et al. (2001).[1][3] First principles calculation of pKa values for 5-substituted uracils. Journal of Physical Chemistry A. Available at: [Link][1][3]

-

PubChem. Uracil Compound Summary: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

-

Godse, S. Z. (2016).[1] Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

Sources

Optimizing reaction temperature for cyclobutylmethylation of uracil

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for the synthesis of uracil derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the N-alkylation of uracil, specifically focusing on the challenges and optimization of cyclobutylmethylation. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Temperature is a deceptively simple parameter that often holds the key to unlocking high yield and selectivity.

Frequently Asked Questions (FAQs)

Part 1: Foundational Principles

Q1: What is the underlying mechanism of the cyclobutylmethylation of uracil, and which sites are reactive?

A1: The cyclobutylmethylation of uracil is typically an SN2 (bimolecular nucleophilic substitution) reaction. The process begins with the deprotonation of uracil by a base, creating a uracil anion. This anion is an ambident nucleophile, meaning it has multiple reactive sites. The primary sites for alkylation are the two nitrogen atoms (N1 and N3) and, to a lesser extent, the oxygen atoms (O2 and O4).[1] The deprotonated uracil anion then attacks the electrophilic carbon of the cyclobutylmethyl halide (e.g., bromide or iodide), displacing the halide and forming the C-N bond.

The regioselectivity (the preference for N1 vs. N3 alkylation) is a complex function of the base, solvent, counter-ion, and, critically, the reaction temperature.[2][3]

Caption: General mechanism for the SN2 alkylation of uracil.

Q2: Why is reaction temperature such a critical parameter to control?

A2: Temperature directly influences two key aspects of the reaction: rate and selectivity .

-

Reaction Rate: Like most chemical reactions, the rate of SN2 alkylation increases with temperature. This is because providing more thermal energy allows more molecules to overcome the activation energy barrier required for the reaction to proceed. An insufficient temperature is a common cause of failed or stalled reactions.[4]

-

Selectivity & Side Reactions: Temperature can alter the ratio of N1 to N3 alkylated products. While the exact effect is system-dependent, thermodynamic and kinetic control can be influenced by temperature. More importantly, excessively high temperatures can provide enough energy to activate undesirable pathways, leading to the formation of side products, such as O-alkylation or decomposition of the starting materials, reagents, or even the desired product.[1][4]

Part 2: Troubleshooting Common Issues

This section provides a logical flow for diagnosing and solving temperature-related problems in your experiment.

Caption: Troubleshooting flowchart for temperature optimization.

Q3: My reaction shows very little consumption of uracil, even after 24 hours. Is the temperature too low?

A3: Yes, this is the most probable cause. An SN2 reaction requires a specific activation energy to proceed at a reasonable rate. If the reaction temperature is too low, the reactants lack the kinetic energy to overcome this barrier, resulting in a stalled or impractically slow reaction.

Recommendation: Your first step should be to perform a systematic temperature screen to find the optimal point where the reaction proceeds efficiently. See Protocol 1 for a detailed methodology. A gradual increase, for example from room temperature to 80 °C, is a common strategy.[4]

Q4: I increased the temperature to 100 °C and while my starting material was consumed, my yield of the desired product is still low and I see multiple new spots on my TLC plate. What is happening?

A4: This is a classic case of "too much of a good thing." While you successfully overcame the activation energy for the primary reaction, the excessive heat likely initiated decomposition pathways or undesired side reactions. Many organic molecules, including uracil derivatives and some solvents like DMF, are not stable at elevated temperatures for extended periods, especially in the presence of a base.[4]

Recommendation: This situation also calls for a systematic temperature screen (Protocol 1 ). Your data will likely reveal a temperature "sweet spot" that is high enough for a good reaction rate but low enough to minimize degradation.

Q5: I am getting a mixture of N1 and N3-cyclobutylmethyl uracil. How does temperature affect this ratio?